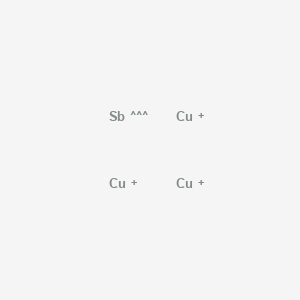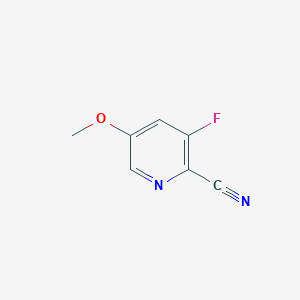
Praseodymium antimonide
Übersicht
Beschreibung
Praseodymium antimonide is a binary inorganic compound composed of praseodymium and antimony, with the chemical formula PrSb . It is known for its unique physical properties, including its cubic crystal structure and high melting point, which make it a subject of interest in various scientific fields .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Praseodymium antimonide can be synthesized by heating praseodymium and antimony in a vacuum. This method ensures the purity of the compound and prevents contamination from other elements .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves high-temperature synthesis in controlled environments to maintain the integrity and purity of the compound .
Analyse Chemischer Reaktionen
Types of Reactions: Praseodymium antimonide primarily undergoes phase transitions under varying temperature and pressure conditions. At a temperature of 1950°C, a phase transition occurs in its crystals. Additionally, at a pressure of 13 GPa, another phase transition is observed .
Common Reagents and Conditions: The synthesis and reactions involving this compound typically require high temperatures and controlled environments to ensure the stability and purity of the compound .
Major Products Formed: The primary product formed from the synthesis of this compound is the compound itself, PrSb. Further reactions and phase transitions can lead to different structural forms of the compound .
Wissenschaftliche Forschungsanwendungen
Praseodymium antimonide has several applications in scientific research due to its unique properties:
Wirkmechanismus
The mechanism by which praseodymium antimonide exerts its effects is primarily related to its structural and physical properties. The compound’s ability to undergo phase transitions under specific conditions makes it a valuable material for studying the behavior of materials under extreme temperatures and pressures .
Vergleich Mit ähnlichen Verbindungen
- Praseodymium arsenide (PrAs)
- Praseodymium bismuthide (PrBi)
- Praseodymium nitride (PrN)
- Praseodymium phosphide (PrP)
- Praseodymium oxide (Pr2O3)
Comparison: Praseodymium antimonide is unique among these compounds due to its specific combination of praseodymium and antimony, which results in distinct physical properties such as its high melting point and cubic crystal structure. While other praseodymium compounds share some similarities, such as the presence of praseodymium, the differing anions (e.g., arsenide, bismuthide, nitride, phosphide, oxide) result in varied properties and applications .
Eigenschaften
IUPAC Name |
antimony;praseodymium(3+) | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Pr.Sb/q+3; | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICEBIFYYBVJVGZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Sb].[Pr+3] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
PrSb+3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.668 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
12066-81-8 | |
| Record name | Antimony, compd. with praseodymium (1:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012066818 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Antimony, compd. with praseodymium (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Antimony, compound with praseodymium (1:1) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.871 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![3-[3-(2-Methylpropyl)-1,2,4-oxadiazol-5-yl]propan-1-amine hydrochloride](/img/structure/B3365177.png)
![2-chloro-N-[3-(2,6-dimethylmorpholin-4-yl)propyl]acetamide](/img/structure/B3365178.png)

![1-[3-(aminomethyl)phenyl]-5-methyl-2,3-dihydro-1H-imidazol-2-one](/img/structure/B3365190.png)

